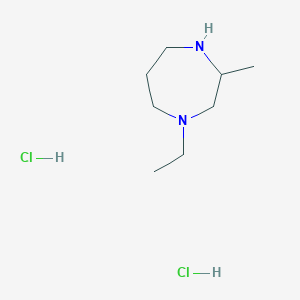

1-Ethyl-3-methyl-1,4-diazepane dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazepine derivatives can be achieved through various methods. For instance, a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes has been described for the direct stereoselective synthesis of 1,4-diazepane derivatives . Additionally, novel thieno[2,3-e][1,4]diazepine-2,5-diones were synthesized using ethyl cyanacetate as the initial material after a 4-step reaction . These methods highlight the versatility and adaptability of synthetic approaches to access a wide range of diazepine derivatives.

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of a bis(p-chlorobenzoyl) diazepine derivative was determined by X-ray methods, revealing the enamide form with diacylation on nitrogen . Vibrational spectroscopic techniques such as FT-IR and FT-Raman, along with quantum mechanical methods, have been employed to study the molecular geometry and vibrational wavenumbers of diazepine derivatives .

Chemical Reactions Analysis

Diazepine derivatives can undergo a variety of chemical reactions. For instance, the reaction of 4,5-diaminopyrimidine with acetoacetic ester yielded isomeric dihydropyrimido[4,5-b][1,4]-diazepinones, with the formation of different products depending on the reaction conditions . Furthermore, the direct condensation of fluorine-containing 1,3-diketones with ethylenediamine monohydroperchlorate led to the formation of 1,4-diazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives can be characterized by their spectroscopic data, molecular electrostatic potential (MEP), and thermodynamic properties. The MEP and HOMO-LUMO energies can provide insights into the biological activity of the compounds. For example, a study indicated that a diazepine derivative had a lower softness value and high electrophilicity index, which could describe its biological activity . The thermodynamic properties such as heat capacity, entropy, and enthalpy changes with temperature have also been examined .

Applications De Recherche Scientifique

1,4-Diazepines: Synthesis and Biological Significance

1,4-Diazepines are significant for their wide range of biological activities. These compounds, including various derivatives, have been extensively studied for their medicinal properties. Research indicates that 1,4-diazepines and their derivatives possess antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. These attributes underscore the pharmaceutical importance of 1,4-diazepines, suggesting their potential utility in developing new therapeutic agents. The study by Rashid et al. (2019) offers a comprehensive review of the synthetic schemes, chemical reactions, and biological aspects of 1,4-diazepines, highlighting their significance in pharmaceutical research (Rashid et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-ethyl-3-methyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-3-10-6-4-5-9-8(2)7-10;;/h8-9H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNXDRDHWISRDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNC(C1)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)

![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)

![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)

![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)